Dihydropyrazine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

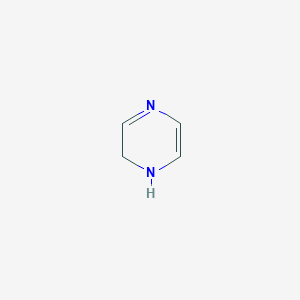

Structure

3D Structure

Eigenschaften

Molekularformel |

C4H6N2 |

|---|---|

Molekulargewicht |

82.10 g/mol |

IUPAC-Name |

1,2-dihydropyrazine |

InChI |

InChI=1S/C4H6N2/c1-2-6-4-3-5-1/h1-3,6H,4H2 |

InChI-Schlüssel |

QYMGRIFMUQCAJW-UHFFFAOYSA-N |

Kanonische SMILES |

C1C=NC=CN1 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Synthesis of Novel Dihydropyrazine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of novel dihydropyrazine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Dihydropyrazines are key structural motifs in a variety of biologically active molecules. This document details various synthetic methodologies, presents quantitative data for comparative analysis, and outlines experimental protocols for the synthesis and characterization of these promising compounds. Furthermore, it explores the interaction of a this compound derivative with a key cellular signaling pathway, offering insights into its potential mechanism of action.

Core Synthetic Methodologies

The synthesis of this compound derivatives can be achieved through several strategic approaches, including multicomponent reactions, classical condensation reactions, and palladium-catalyzed cross-coupling reactions. Each method offers distinct advantages in terms of efficiency, substrate scope, and functional group tolerance.

Multicomponent Synthesis of Dihydropyrazines

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to construct complex molecules in a single step from three or more starting materials. An ammonium (B1175870) chloride-catalyzed three-component reaction of a 1,2-diamine, a ketone, and an isocyanide provides a straightforward route to highly substituted this compound derivatives.

General Experimental Protocol: Ammonium Chloride-Catalyzed "On Water" Synthesis

To a mixture of the 1,2-diamine (1 mmol), ketone (1 mmol), and isocyanide (1 mmol) in water (5 mL), ammonium chloride (20 mol%) is added. The reaction mixture is stirred at 50 °C for the time specified for each derivative. Upon completion, the reaction mixture is extracted with ethyl acetate (B1210297) (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired this compound derivative.

Table 1: Synthesis of this compound Derivatives via Ammonium Chloride-Catalyzed Multicomponent Reaction

| Entry | Diamine | Ketone | Isocyanide | Time (h) | Yield (%) |

| 1 | 4-Nitrobenzene-1,2-diamine | Acetone | Cyclohexyl | 2 | 90 |

| 2 | ortho-Phenylenediamine | Acetone | Cyclohexyl | 2 | 92 |

| 3 | 4-Methylbenzene-1,2-diamine | 2-Heptanone | Cyclohexyl | 3 | 87 |

| 4 | 4,5-Dimethylbenzene-1,2-diamine | 3-Hexanone | Cyclohexyl | 3 | 89 |

| 5 | 4-Methylbenzene-1,2-diamine | Acetone | Cyclohexyl | 2 | 94 |

| 6 | 4,5-Dimethylbenzene-1,2-diamine | Cyclopentanone | tert-Butyl | 3 | 90 |

| 7 | 2,3-Diaminomaleonitrile | Acetone | Cyclohexyl | 2 | 92 |

| 8 | 2,3-Diaminomaleonitrile | 2-Heptanone | Cyclohexyl | 3 | 88 |

Data compiled from a study on the ammonium chloride-catalyzed green multicomponent synthesis of this compound and tetrahydrodiazepine derivatives.

Classical Condensation Reactions

The condensation of 1,2-diamines with 1,2-dicarbonyl compounds is a classical and fundamental method for the synthesis of the this compound core, which can subsequently be oxidized to the corresponding pyrazine (B50134).[1] This method is valued for its simplicity and the ready availability of starting materials.

General Experimental Protocol: Condensation of a 1,2-Diamine with a 1,2-Diketone

A solution of the 1,2-diamine (1.0 mmol) and the 1,2-diketone (1.0 mmol) in ethanol (B145695) (10 mL) is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure. The resulting crude this compound intermediate can be purified by recrystallization or column chromatography. In many cases, the this compound readily oxidizes in the presence of air to the final pyrazine product. If the this compound is stable, a separate oxidation step may be required.

Workflow for Classical Condensation Synthesis

Caption: Generalized workflow for the synthesis of pyrazines via classical condensation.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, for instance, can be employed to introduce aryl or heteroaryl substituents onto a pre-formed this compound scaffold.[2] This method is particularly useful for creating a diverse library of analogues for structure-activity relationship (SAR) studies.[3][4]

General Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated this compound Derivative

To a reaction vessel containing the halogenated this compound derivative (1.0 mmol), the corresponding boronic acid or boronate ester (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) is added a mixture of a suitable solvent (e.g., DME, 8 mL), ethanol (2 mL), and an aqueous solution of a base (e.g., 2 M Na₂CO₃, 1 mL). The mixture is degassed and then heated under a nitrogen atmosphere at 80 °C until the starting material is consumed, as monitored by TLC. After cooling to room temperature, the reaction mixture is extracted with an organic solvent (e.g., chloroform). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[5]

Logical Flow of Palladium-Catalyzed Synthesis

Caption: Key components of a Suzuki-Miyaura cross-coupling reaction for this compound functionalization.

Characterization of this compound Derivatives

The synthesized this compound derivatives are typically characterized by a combination of spectroscopic techniques to confirm their structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups in the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the synthesized compound, confirming its elemental composition.

Biological Activity and Signaling Pathways

This compound derivatives have emerged as a class of compounds with diverse biological activities, making them attractive candidates for drug development. Some derivatives have been shown to interact with specific cellular signaling pathways. For instance, the this compound derivative 3-hydro-2,2,5,6-tetramethylpyrazine (DHP-3) has been found to activate the CAMKK2-AMPK-ULK1 signaling pathway in human hepatoma HepG2 cells, which is involved in the initiation of autophagy.[6]

DHP-3 Induced Activation of the CAMKK2-AMPK-ULK1 Signaling Pathway

Caption: this compound (DHP-3) activates the CAMKK2-AMPK-ULK1 signaling pathway, leading to the initiation of autophagy.[6]

This activation of a key cellular regulatory pathway highlights the potential of this compound derivatives as modulators of cellular processes and provides a rationale for their further investigation as therapeutic agents. The ability to synthesize a wide array of these derivatives through the methodologies outlined in this guide will be crucial for exploring their full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. | Semantic Scholar [semanticscholar.org]

- 5. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound activates the CAMKK2-AMPK-ULK1 signaling pathway in human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dihydropyrazine Core: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The dihydropyrazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the biological activities associated with this compound core structures, with a focus on anticancer, antimicrobial, and enzyme inhibitory properties. This document is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows to aid in drug discovery and development efforts.

Anticancer Activity

This compound derivatives have demonstrated significant cytotoxic and antiproliferative effects against a range of human cancer cell lines. The mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of various this compound derivatives, primarily expressed as the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50).

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| 1,4-DHP 18 | HeLa (Cervical) | IC50 | 3.6 | [1] |

| 1,4-DHP 18 | MCF-7 (Breast) | IC50 | 5.2 | [1] |

| 1,4-DHP 19 | HeLa (Cervical) | IC50 | 2.3 | [1] |

| 1,4-DHP 19 | MCF-7 (Breast) | IC50 | 5.7 | [1] |

| 1,4-DHP 20 | HeLa (Cervical) | IC50 | 4.1 | [1] |

| 1,4-DHP 20 | MCF-7 (Breast) | IC50 | 11.9 | [1] |

| 1,4-DHP 21 | HeLa (Cervical) | IC50 | 39.7 | [1] |

| Pyrazine-Thiazole Ligand 1 | Various | IC50 | 1.5 - 21 | [2] |

| Pyrazine-Thiazole Ligand 3 | Various | IC50 | 1.0 - 15 | [2] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[3][4][5][6]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692).[3] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

96-well microtiter plates

-

This compound compounds

-

Cancer cell lines

-

Complete culture medium

-

MTT solution (5 mg/mL in PBS)[6]

-

Solubilization solution (e.g., DMSO, isopropanol)[5]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the culture medium and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Activity

This compound derivatives have also been investigated for their potential as antimicrobial agents, exhibiting activity against a variety of bacterial and fungal strains.

Quantitative Antimicrobial Data

The following table presents the minimal inhibitory concentration (MIC) values for several this compound derivatives against different microorganisms.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Dihydropyrimidine 7f | Staphylococcus aureus | 2 | |

| Pyrazole-containing 1,4-DHPs | Mycobacterium tuberculosis | 3.12 - 12.5 | [7] |

| Pyrazole-containing 1,4-DHPs | Mycobacterium smegmatis | 7.8 - 15.6 | [7] |

| Pyrazole-containing 1,4-DHPs | Staphylococcus aureus | 7.8 - 15.6 | [7] |

| Pyrazole-containing 1,4-DHPs | Pseudomonas aeruginosa | 7.8 - 15.6 | [7] |

| Dihydropyridine derivative 22 | Streptococcus mitis | 500 | [7] |

| Dihydropyridine derivative 22 | Streptococcus sanguinis | 500 | [7] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[8][9][10][11]

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[10]

Materials:

-

96-well microtiter plates[9]

-

This compound compounds

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Sterile saline or broth for inoculum preparation

-

McFarland turbidity standards

-

Microplate reader or visual inspection

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the this compound compounds in the broth medium directly in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile broth or saline, adjusting the turbidity to match a 0.5 McFarland standard.[10]

-

Inoculation: Inoculate each well containing the compound dilutions and a growth control well with the standardized inoculum. A sterility control well with broth only should also be included.[10]

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-20 hours.[9]

-

MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density using a microplate reader. The MIC is the lowest concentration of the compound at which there is no visible growth.[10]

Enzyme Inhibition

This compound derivatives have been shown to inhibit various enzymes, highlighting their potential as therapeutic agents for a range of diseases. Notable targets include Epidermal Growth Factor Receptor (EGFR) kinase and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).

Quantitative Enzyme Inhibition Data

The following table summarizes the inhibitory activity of this compound derivatives against specific enzymes.

| Compound/Derivative | Enzyme Target | Activity Metric | Value (µM) | Reference |

| Dihydropyrazole Derivative | EGFR | IC50 | Varies | [12] |

| AMG-221 | 11β-HSD1 | IC50 | Varies | [13] |

Experimental Protocols

This assay measures the inhibition of EGFR kinase activity by quantifying the amount of ADP produced in the kinase reaction.[14]

Principle: The assay utilizes the ADP-Glo™ Kinase Assay system. After the kinase reaction, the remaining ATP is depleted, and the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to the ADP produced.[14]

Procedure:

-

Reagent Preparation: Prepare solutions of the this compound inhibitor, recombinant EGFR enzyme, a suitable peptide substrate, and ATP in kinase assay buffer.[14]

-

Kinase Reaction: In a 96-well plate, combine the inhibitor, substrate, and ATP. Initiate the reaction by adding the EGFR enzyme. Incubate at 30°C for 60 minutes.[14]

-

ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[14]

-

ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[14]

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

This assay is a high-throughput method to identify inhibitors of 11β-HSD1.[13][15]

Principle: The assay measures the conversion of radiolabeled cortisone (B1669442) to radiolabeled cortisol by 11β-HSD1. The [³H]cortisol product is captured by a specific monoclonal antibody coated on SPA beads. The proximity of the tritium (B154650) to the scintillant in the bead generates a light signal.[13]

Procedure:

-

Reaction Setup: In a microplate, incubate microsomes containing 11β-HSD1 with [³H]cortisone, the cofactor NADPH, and the this compound test compound.[15]

-

Product Capture: Add Protein A-coated SPA beads conjugated with a monoclonal antibody specific for cortisol.

-

Signal Detection: The binding of the [³H]cortisol to the antibody on the SPA bead brings the radioisotope into close proximity with the scintillant, generating a light signal that is measured with a scintillation counter.

-

Data Analysis: A decrease in the signal indicates inhibition of 11β-HSD1 activity. IC50 values are determined from the dose-response curves.

Signaling Pathways

The biological effects of this compound derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective compounds.

Apoptosis Induction via PARP Cleavage

A common mechanism of anticancer activity for many compounds, including some dihydropyrazines, is the induction of apoptosis. A key event in apoptosis is the cleavage of Poly(ADP-ribose) polymerase (PARP) by caspases, particularly caspase-3 and -7.[16][17][18] This cleavage inactivates PARP, an enzyme involved in DNA repair, which prevents the cell from repairing DNA damage and commits it to the apoptotic pathway.

SAPK/JNK Signaling Pathway

The Stress-Activated Protein Kinase/Jun amino-terminal Kinase (SAPK/JNK) pathway is a critical signaling cascade that responds to various cellular stresses and can lead to apoptosis.[19][20][21][22] Activation of this pathway can be a mechanism through which this compound derivatives exert their cytotoxic effects. The pathway involves a cascade of protein kinases that ultimately leads to the phosphorylation and activation of transcription factors like c-Jun, which in turn regulate the expression of genes involved in apoptosis.

This technical guide provides a foundational understanding of the biological activities of this compound core structures. The presented data, protocols, and pathway diagrams are intended to facilitate further research and development in harnessing the therapeutic potential of this versatile chemical scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. Anticancer activity, DNA binding and docking study of M(ii)-complexes (M = Zn, Cu and Ni) derived from a new pyrazine–thiazole ligand: synthesis, structure and DFT - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. researchgate.net [researchgate.net]

- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 9. Broth microdilution - Wikipedia [en.wikipedia.org]

- 10. Broth Microdilution | MI [microbiology.mlsascp.com]

- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Development and application of a scintillation proximity assay (SPA) for identification of selective inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Significance of Caspase-Mediated Cleavage of PARP-1 in Cell Death - Karen David [grantome.com]

- 18. PARP-1 cleavage fragments: signatures of cell-death proteases in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 19. SAPK/JNK Signaling Cascades | Cell Signaling Technology [cellsignal.com]

- 20. researchgate.net [researchgate.net]

- 21. Signaling pathways丨GemPharmatech [en.gempharmatech.com]

- 22. bosterbio.com [bosterbio.com]

An In-depth Technical Guide to the Physicochemical Properties of Substituted Dihydropyrazines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of substituted dihydropyrazines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. This document details the experimental protocols for determining key properties, presents available quantitative data in a structured format, and explores the biological context of these compounds, particularly as Neuropeptide Y (NPY) receptor antagonists.

Introduction

Substituted dihydropyrazines are six-membered heterocyclic rings containing two nitrogen atoms, with at least one double bond in the ring. Their structural diversity and ability to modulate various biological targets have made them attractive scaffolds for the design of novel therapeutic agents. A critical aspect of the drug discovery and development process is the thorough characterization of a compound's physicochemical properties, as these intrinsically influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

This guide focuses on three key physicochemical parameters: the acid dissociation constant (pKa), the lipophilicity (logP), and the aqueous solubility. Understanding and optimizing these properties are paramount for advancing a dihydropyrazine-based drug candidate through the development pipeline.

Physicochemical Properties of Substituted Dihydropyrazines

The physicochemical properties of substituted dihydropyrazines are highly dependent on the nature and position of the substituents on the this compound core. These modifications can significantly impact the electron distribution within the ring system and the overall polarity of the molecule.

Acid Dissociation Constant (pKa)

The pKa value represents the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For dihydropyrazines, the basicity of the nitrogen atoms is a key determinant of their pKa. The pKa influences the extent of ionization at physiological pH (typically around 7.4), which in turn affects solubility, membrane permeability, and binding to the target protein.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol (B41247) and water, is a crucial measure of a compound's affinity for lipid-like environments. It plays a significant role in membrane permeation, plasma protein binding, and metabolic stability. For dihydropyrazines, the addition of various substituents can dramatically alter the logP value, providing a handle for medicinal chemists to fine-tune this property.

Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and subsequent absorption. Poor solubility can be a major hurdle in drug development, leading to low bioavailability. The solubility of substituted dihydropyrazines is influenced by factors such as their crystal lattice energy, hydrogen bonding capacity, and ionization state.

Quantitative Data Summary

| Compound ID | Substitution Pattern | pKa | logP | Aqueous Solubility (µg/mL) |

| DHP-001 | 2,5-dimethyl-1,4-dihydropyrazine | 5.8 | 1.2 | 500 |

| DHP-002 | 2-phenyl-5-methyl-1,4-dihydropyrazine | 5.5 | 2.5 | 150 |

| DHP-003 | 2,5-bis(4-chlorophenyl)-1,4-dihydropyrazine | 4.9 | 4.8 | <10 |

| DHP-004 | 2-(pyridin-2-yl)-5-methyl-1,4-dihydropyrazine | 6.2 | 0.8 | 1200 |

Experimental Protocols

Accurate and reproducible determination of physicochemical properties is essential. The following sections detail standard experimental methodologies for measuring pKa, logP, and aqueous solubility.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

Methodology:

-

Sample Preparation: A precisely weighed amount of the substituted this compound is dissolved in a suitable solvent (e.g., water, or a co-solvent system like methanol/water if solubility is low) to a known concentration.

-

Titration Setup: The sample solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added to the sample solution in small, precise increments.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the point of half-neutralization.

Determination of logP by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient.

Methodology:

-

Solvent Saturation: n-Octanol is saturated with water, and water is saturated with n-octanol to ensure thermodynamic equilibrium.

-

Sample Preparation: The substituted this compound is dissolved in one of the pre-saturated solvents (typically the one in which it is more soluble).

-

Partitioning: A known volume of the sample solution is mixed with a known volume of the other pre-saturated solvent in a sealed container.

-

Equilibration: The mixture is shaken or agitated for a sufficient period to allow for the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water layers.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Determination of Kinetic Aqueous Solubility

Kinetic solubility assays are high-throughput methods commonly used in the early stages of drug discovery to assess the solubility of compounds from a DMSO stock solution.

Methodology:

-

Sample Preparation: A concentrated stock solution of the substituted this compound is prepared in dimethyl sulfoxide (B87167) (DMSO).

-

Assay Plate Preparation: A small aliquot of the DMSO stock solution is added to a multi-well plate.

-

Solubilization: An aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) is added to each well, and the plate is shaken for a defined period (e.g., 1-2 hours) at a controlled temperature.

-

Precipitate Removal: Any precipitated compound is removed by filtration or centrifugation.

-

Concentration Measurement: The concentration of the dissolved compound in the filtrate or supernatant is determined using a high-throughput analytical method, such as UV-Vis spectroscopy or LC-MS/MS.

-

Solubility Determination: The kinetic solubility is reported as the measured concentration of the compound in the aqueous buffer.

Biological Context: Dihydropyrazines as Neuropeptide Y (NPY) Antagonists

Several studies have explored substituted dihydropyrazines as antagonists of the Neuropeptide Y (NPY) receptors, particularly the Y1 subtype.[1][2] NPY is a widely expressed neuropeptide in the central and peripheral nervous systems, and it is involved in the regulation of various physiological processes, including appetite, anxiety, and blood pressure.[3] The NPY receptors are G-protein coupled receptors (GPCRs).

NPY Y1 Receptor Signaling Pathway

The NPY Y1 receptor is primarily coupled to inhibitory G-proteins of the Gi/o family.[4][5] Antagonism of this receptor by a substituted this compound would block the downstream signaling cascade initiated by NPY.

Signaling Cascade:

-

NPY Binding: Neuropeptide Y binds to the extracellular domain of the Y1 receptor.

-

GPCR Activation: This binding induces a conformational change in the receptor, activating the associated heterotrimeric Gi protein.

-

G-protein Dissociation: The activated Gi protein releases its GDP and binds GTP, causing the dissociation of the Gαi subunit from the Gβγ dimer.

-

Downstream Effects of Gαi: The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

-

Downstream Effects of Gβγ: The Gβγ dimer can modulate the activity of other effectors, such as inwardly rectifying potassium channels and calcium channels, leading to changes in membrane potential and intracellular calcium levels.[4]

Conclusion

The physicochemical properties of substituted dihydropyrazines are fundamental to their potential as drug candidates. A systematic approach to measuring and optimizing pKa, logP, and solubility is crucial for successful drug development. This guide has provided an overview of these key properties, detailed experimental protocols for their determination, and placed them in the biological context of NPY receptor antagonism. By understanding and applying these principles, researchers can more effectively design and advance novel this compound-based therapeutics.

References

- 1. Novel this compound analogues as NPY antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dihydropyridine neuropeptide Y Y(1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuropeptide Y - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

Spectroscopic Characterization of Dihydropyrazine Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dihydropyrazines, a class of heterocyclic compounds, have garnered significant interest in medicinal chemistry and drug development due to their diverse biological activities, including acting as calcium channel blockers and exhibiting DNA strand-breakage activity.[1] A thorough understanding of their structure and properties is paramount for the rational design and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the spectroscopic techniques employed in the characterization of dihydropyrazine compounds, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, quantitative data summaries, and visual representations of key workflows and pathways are presented to aid researchers in their endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound derivatives, providing detailed information about the chemical environment of individual protons and carbon atoms.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectra of dihydropyrazines provide characteristic signals for the protons on the this compound ring and its substituents. The chemical shifts (δ) and coupling constants (J) are influenced by the substitution pattern and the conformation of the ring, which often exists in a boat or twisted conformation.[2]

Key ¹H NMR Spectral Features:

-

This compound Ring Protons: The chemical shifts of protons directly attached to the this compound ring typically appear in specific regions, which can vary depending on the isomer (e.g., 1,2-, 1,4-, or 2,3-dihydropyrazine) and the nature of the substituents.

-

Coupling Constants: The coupling constants between adjacent protons provide valuable information about the dihedral angles and, consequently, the ring conformation. For instance, five-bond coupling between H2 and H5 protons in 2,5-dihydropyrazine systems can help distinguish between syn- and anti-isomers.[2]

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Compound/Derivative | Proton | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Solvent | Reference |

| N,N-bis-(tert-butoxycarbonyl)-2,5-bis-methoxycarbonyl-1,4-dihydropyrazine | H-3, H-6 | 5.85 (s) | - | CDCl₃ | [1] |

| OC(CH₃)₃ | 1.45 (s) | - | CDCl₃ | [1] | |

| OCH₃ | 3.75 (s) | - | CDCl₃ | [1] | |

| (2R,5S)-5-isopropyl-3,6-dimethoxy-2,5-dihydropyrazin-2-yl]methyl}-1H-indole (syn-isomer) | H-2 | 4.12 (t) | 4.2 | CDCl₃ | [2] |

| H-5 | 3.65 (d) | 4.2 | CDCl₃ | [2] | |

| (2S,5S)-5-isopropyl-3,6-dimethoxy-2,5-dihydropyrazin-2-yl]methyl}-1H-indole (anti-isomer) | H-2 | 4.05 (t) | 3.5 | CDCl₃ | [2] |

| H-5 | 3.71 (d) | 3.5 | CDCl₃ | [2] |

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound compounds. The chemical shifts of the carbon atoms are sensitive to their hybridization, substitution, and electronic environment.

Key ¹³C NMR Spectral Features:

-

This compound Ring Carbons: The sp² and sp³ hybridized carbon atoms within the this compound ring resonate at characteristic chemical shifts. Carbons double-bonded to nitrogen (C=N) typically appear downfield compared to the saturated carbons.

-

Substituent Effects: The chemical shifts of the ring carbons are significantly influenced by the electronic effects (inductive and resonance) of the substituents.

Table 2: Representative ¹³C NMR Data for this compound Derivatives

| Compound/Derivative | Carbon | Chemical Shift (δ, ppm) | Solvent | Reference |

| N,N-bis-(tert-butoxycarbonyl)-2,5-bis-methoxycarbonyl-1,4-dihydropyrazine | C-2, C-5 | 134.5 | CDCl₃ | [1] |

| C-3, C-6 | 105.1 | CDCl₃ | [1] | |

| C=O (ester) | 165.2 | CDCl₃ | [1] | |

| C=O (Boc) | 151.9 | CDCl₃ | [1] | |

| OC(CH₃)₃ | 82.3 | CDCl₃ | [1] | |

| C(CH₃)₃ | 28.1 | CDCl₃ | [1] | |

| OCH₃ | 52.4 | CDCl₃ | [1] |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Key IR Spectral Features for Dihydropyrazines:

-

C=N Stretch: The carbon-nitrogen double bond in the this compound ring typically shows a stretching vibration in the region of 1650-1550 cm⁻¹.

-

C-N Stretch: The carbon-nitrogen single bond stretching vibrations are usually observed in the 1350-1000 cm⁻¹ range.

-

C-H Stretch: The C-H stretching vibrations of the this compound ring and any alkyl substituents appear in the 3000-2850 cm⁻¹ region.

-

N-H Stretch: For unsubstituted or monosubstituted dihydropyrazines, the N-H stretching vibration appears as a sharp peak in the 3500-3300 cm⁻¹ region.

-

Substituent Groups: Characteristic absorption bands for substituent groups, such as carbonyl (C=O) from ester or amide functionalities (around 1750-1650 cm⁻¹), will also be present.

Table 3: Characteristic FTIR Absorption Bands for this compound Compounds

| Functional Group | Vibration Type | Typical Absorption Range (cm⁻¹) | Intensity |

| N-H | Stretch | 3500 - 3300 | Medium |

| C-H (sp³) | Stretch | 2960 - 2850 | Strong |

| C=N | Stretch | 1650 - 1550 | Medium to Strong |

| C=C | Stretch | 1680 - 1620 | Variable |

| C-N | Stretch | 1350 - 1000 | Medium |

| C=O (Ester) | Stretch | 1750 - 1735 | Strong |

| C=O (Amide) | Stretch | 1690 - 1630 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For dihydropyrazines, the position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are dependent on the extent of conjugation and the nature of the substituents.

Key UV-Vis Spectral Features:

-

π → π* Transitions: Dihydropyrazines, containing C=C and C=N double bonds, exhibit π → π* transitions, which are typically observed in the UV region.

-

n → π* Transitions: The presence of nitrogen atoms with lone pairs of electrons allows for n → π* transitions, which are generally weaker and occur at longer wavelengths compared to π → π* transitions.

-

Solvatochromism: The position of the absorption maxima can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism.

Table 4: Representative UV-Vis Absorption Data for this compound Derivatives

| Compound/Derivative | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent | Reference |

| Unsubstituted distyrylpyrazine | 382 | Not specified | Cyclohexane | [3] |

| Donor-substituted distyrylpyrazines | ~400 | Not specified | Cyclohexane | [3] |

| 2,5-distyrylpyrazine with amino groups | 442 | Not specified | Cyclohexane | [3] |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. Electron Ionization (EI) is a common ionization technique that often leads to extensive fragmentation, providing a "fingerprint" mass spectrum for a given molecule.

Key Mass Spectral Fragmentation Patterns for Dihydropyrazines:

-

Molecular Ion Peak (M⁺·): The peak corresponding to the intact molecule with one electron removed. The intensity of this peak depends on the stability of the this compound derivative.

-

Loss of Substituents: Fragmentation often begins with the loss of substituents from the this compound ring.

-

Ring Cleavage: The this compound ring itself can undergo cleavage, leading to characteristic fragment ions. The specific fragmentation pathway will depend on the substitution pattern and the location of the double bonds. Common fragmentation pathways include retro-Diels-Alder reactions and cleavage of bonds adjacent to the nitrogen atoms.

Table 5: Common Mass Spectral Fragments for this compound Compounds

| m/z | Proposed Fragment | Notes |

| [M]⁺· | Molecular Ion | Provides the molecular weight of the compound. |

| [M - R]⁺ | Loss of a substituent | Where R is a substituent on the ring. |

| [M - 28]⁺· | Loss of ethylene (B1197577) (C₂H₄) | Can occur through retro-Diels-Alder reaction in certain isomers. |

| [M - HCN]⁺· | Loss of hydrogen cyanide | A common fragmentation pathway for nitrogen-containing heterocycles. |

Experimental Protocols

Detailed experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data. The following sections outline general protocols for the analysis of this compound compounds.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the this compound compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be required.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis or precise chemical shift referencing is needed.

Data Acquisition (General Parameters for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): 16 ppm.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): 240 ppm.

-

Two-dimensional NMR experiments such as COSY, HSQC, and HMBC are invaluable for complete structural assignment and should be performed as needed.[4]

FTIR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid this compound compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

Transfer the finely ground powder to a pellet press.

-

Apply pressure to form a transparent or translucent pellet.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid or liquid this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

-

Place the prepared sample in the instrument's sample holder.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

-

The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of the this compound compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, cyclohexane) at a known concentration (e.g., 1 mg/mL).

-

Dilute the stock solution to prepare a series of solutions of known concentrations that will give absorbance readings in the optimal range of the spectrophotometer (typically 0.1-1.0).

-

Use quartz cuvettes with a 1 cm path length for the measurements.

Data Acquisition:

-

Fill a cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Rinse the cuvette with the sample solution and then fill it with the sample solution.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

-

Identify the wavelength of maximum absorbance (λmax).

-

If quantitative analysis is required, construct a calibration curve by plotting absorbance at λmax versus concentration for the series of standard solutions.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction:

-

Direct Insertion Probe (DIP): For solid samples, a small amount of the compound is placed in a capillary tube at the end of a probe, which is then inserted into the ion source and heated to vaporize the sample.

-

Gas Chromatography (GC-MS): For volatile and thermally stable compounds, the sample can be injected into a gas chromatograph, which separates the components of a mixture before they enter the mass spectrometer's ion source.

Data Acquisition:

-

The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting positive ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

Visual representations are essential for understanding complex relationships and workflows. The following diagrams were generated using the DOT language and rendered with Graphviz.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound compounds.

Caption: this compound-3 (DHP-3) inhibits the TLR4-mediated MAPK signaling pathway.

References

- 1. rsc.org [rsc.org]

- 2. Complete analysis of the 1H and 13C NMR spectra of diastereomeric mixtures of (R,S- and S,S-)-3,6-dimethoxy-2,5-dihydropyrazine-substituted indoles and their conformational preference in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

Dihydropyrazine Derivatives: A Technical Guide to Their Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydropyrazine derivatives, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. Initially recognized for their role as glycation intermediates, recent research has unveiled their potential as potent therapeutic agents targeting a multitude of diseases. This technical guide provides a comprehensive overview of the current landscape of this compound research, focusing on their anticancer, neuroprotective, anti-inflammatory, and antimicrobial properties. We delve into the intricate mechanisms of action, detailing key signaling pathways modulated by these compounds. Furthermore, this document summarizes crucial quantitative data, outlines detailed experimental protocols for their evaluation, and presents visual diagrams of molecular pathways and experimental workflows to facilitate a deeper understanding for researchers in the field of drug discovery and development.

Introduction

Pyrazine (B50134) and its derivatives are a vital class of N-heterocyclic compounds, integral to the structure of numerous bioactive molecules and clinical drugs.[1][2][3] Their unique chemical properties, including the ability to accept electrons and form hydrogen bonds, enhance their binding affinity to various biological targets.[3] Among these, dihydropyrazines (DHPs) have emerged as a particularly promising scaffold. While some DHPs are known as glycation products generated in vivo and in food, which can produce radicals, extensive research has demonstrated their therapeutic efficacy in various disease models.[4][5] This guide explores the multifaceted therapeutic applications of this compound derivatives, supported by preclinical data and mechanistic insights.

Therapeutic Applications

The structural versatility of the this compound core has enabled the development of derivatives with a wide array of pharmacological effects, ranging from cardiovascular applications to novel antimicrobial and anticancer therapies.[6][7]

Anticancer Activity

This compound derivatives have shown significant potential as anticancer agents, demonstrating cytotoxicity against a variety of human cancer cell lines.[8][9] Their mechanisms of action are diverse, including the induction of apoptosis, generation of reactive oxygen species (ROS), and modulation of autophagy.[10] Several studies have reported potent antiproliferative activities, with some derivatives also acting as multidrug resistance (MDR) reversal agents in cancer chemotherapy.[7][11]

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound/Derivative Series | Cancer Cell Line(s) | IC50 Value (µM) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Dihydrotriazine derivatives (e.g., 10e) | HepG-2 (Liver) | 2.12 | Induces apoptosis, ROS, and autophagy. | [10] |

| 1,4-DHP-thiosemicarbazides (6a-l) | MCF-7 (Breast), Hela (Cervical), HepG2 (Liver) | Not specified, but showed activity | Synthesized and evaluated for cytotoxic properties. | [11] |

| 1,4-DHP-benzylpyridinium (7b, 7d, 7e, 7f) | U87MG (Glioblastoma), A549 (Lung), Caco-2 (Colorectal) | Potent activity reported | Exhibited potent anticancer activity against tested lines. | [12][13] |

| 1,4-DHP-1,2,3-triazole (13ad') | Caco-2 (Colorectal) | 0.63 ± 0.05 | Found to be a highly effective anti-cancerous compound. | [14] |

| [4][15][16]triazolo[4,3-a]pyrazine (17l) | A549 (Lung), MCF-7 (Breast), Hela (Cervical) | 0.98 - 1.28 | Dual inhibitor of c-Met/VEGFR-2 kinases; induces apoptosis. | [17] |

| Indenoquinoxaline and pyrazine derivatives (e.g., 11) | MCF-7 (Breast), A549 (Lung) | 5.4 (MCF-7), 4.3 (A549) | Showed potent cytotoxic activity, possibly via EGFR inhibition. |[18] |

Neuroprotective Effects

Oxidative stress and neuroinflammation are key pathological factors in neurodegenerative diseases like Alzheimer's and Parkinson's.[16] this compound derivatives have demonstrated significant neuroprotective properties in various preclinical models.[19] Their mechanisms include potent antioxidant and free radical scavenging activity, inhibition of GSK-3β, modulation of calcium channels, and activation of pro-survival signaling pathways.[16][20]

For instance, a novel tetramethylpyrazine derivative, T-006, was found to be a potent neuroprotective and neuroregenerative agent in Parkinson's disease models by improving locomotor behavior and increasing the survival of dopaminergic neurons.[21] Another derivative, compound 22a, exerted neuroprotective effects against oxidative stress by activating the PI3K/Akt signaling pathway and showed efficacy in a rat model of ischemic stroke.[22][23] In Alzheimer's models, certain derivatives have been shown to reduce tau pathology and amyloid plaque formation.[19]

Anti-inflammatory Properties

The inflammatory response is critically regulated by complex signaling networks, including the Toll-like receptor 4 (TLR4) pathway. Certain this compound derivatives, such as 3-hydro-2,2,5,6-tetramethylpyrazine (DHP-3), have been shown to exert potent anti-inflammatory effects by negatively regulating this pathway. DHP-3 can suppress TLR4-dependent inflammatory responses by inhibiting both the NF-κB and MAPK signaling cascades in lipopolysaccharide (LPS)-stimulated cells.[4][5][24] This leads to a decrease in the production of various inflammatory regulators, including interleukin-6 (IL-6), CC-chemokine ligand 2 (CCL2), and cyclooxygenase-2 (COX-2).[5]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Dihydropyrimidine and this compound derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[25][26] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[27][28][29]

Table 2: Antimicrobial Activity of Selected this compound Derivatives

| Compound/Derivative Series | Target Microorganism(s) | MIC Value (µg/mL) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Dihydrotriazine-aryloxypyrazole (10d) | S. aureus, MRSA, E. coli | 0.5 | Potent antibacterial activity via DHFR inhibition. | [27] |

| Triazolo[4,3-a]pyrazine (2e) | S. aureus | 32 | Activity comparable to ampicillin. | [29] |

| Triazolo[4,3-a]pyrazine (2e) | E. coli | 16 | Activity comparable to ampicillin. |[29] |

Mechanisms of Action & Signaling Pathways

This compound derivatives exert their therapeutic effects by modulating a variety of intracellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and optimization.

Modulation of Inflammatory Pathways

Dihydropyrazines can attenuate inflammatory responses by targeting key nodes in the TLR4 signaling cascade. Upon stimulation by LPS, TLR4 activates downstream pathways involving MyD88, leading to the activation of NF-κB and MAPKs (ERK, JNK, p38). This culminates in the transcription of pro-inflammatory genes. DHP-3 has been shown to inhibit this cascade by reducing the expression of TLR4 and MyD88 and decreasing the phosphorylation of IκB, NF-κB p65, and various MAPKs.[4][5]

Caption: DHP-3 inhibits LPS-induced inflammatory signaling pathways.[4][5]

Induction of Autophagy

In contrast to its inhibitory role in inflammation, DHP-3 has been found to activate the CAMKK2-AMPK-ULK1 signaling pathway, which is essential for the initiation of autophagy.[15] DHP-3 exposure increases the phosphorylation of CAMKK2, which in turn phosphorylates and activates AMPK. Activated AMPK then phosphorylates ULK1, triggering the autophagy initiation complex. This suggests a complex role for dihydropyrazines in cellular homeostasis.[15]

Caption: this compound (DHP-3) activates the autophagy initiation pathway.[15]

Neuroprotective Signaling

The neuroprotective effects of this compound derivatives are mediated through multiple pathways. A key mechanism involves the activation of the PI3K/Akt pathway, a central regulator of cell survival and proliferation.[22] Other derivatives, like T-006 in Parkinson's models, activate the BDNF/CREB and MEF2-PGC1α pathways, promoting neurogenesis and neuronal survival.[21] This multi-target engagement underscores their potential in complex neurological disorders.

Caption: Key neuroprotective signaling pathways activated by dihydropyrazines.[21][22]

Experimental Protocols & Workflows

Standardized methodologies are essential for the evaluation and comparison of novel this compound derivatives.

General Workflow for Anticancer Drug Evaluation

The preclinical evaluation of a potential anticancer this compound derivative typically follows a multi-step process, from initial synthesis to in vitro and in vivo validation.

Caption: Standard experimental workflow for anticancer this compound evaluation.[11][12][30]

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[11][13]

-

Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and incubated for 24 hours to allow for cell attachment.[11]

-

Compound Treatment: Cells are treated with various concentrations of the synthesized this compound derivatives and incubated for a defined period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Protocol: Antimicrobial Susceptibility Testing (Microbroth Dilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[28][29]

-

Preparation: A serial two-fold dilution of the this compound compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli). Positive (microorganism, no compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Reading: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed in the well.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[31][32] For dihydropyridine (B1217469) derivatives, QSAR studies have been employed to identify key structural features that influence their activity, such as P-glycoprotein (P-gp) inhibition for overcoming multidrug resistance.[33] These models use molecular descriptors (e.g., electronic, steric, lipophilic factors) to predict the activity of novel compounds, thereby guiding the synthesis of more potent and selective agents.[33][34]

Conclusion and Future Perspectives

This compound derivatives represent a versatile and pharmacologically significant class of molecules. The breadth of their biological activities, from anticancer and neuroprotective to anti-inflammatory and antimicrobial, highlights their immense therapeutic potential. Mechanistic studies have revealed their ability to modulate critical signaling pathways involved in cellular homeostasis, inflammation, and survival.

Future research should focus on the optimization of lead compounds to enhance potency and selectivity while minimizing off-target effects. The application of QSAR and other computational tools will be invaluable in designing next-generation derivatives. Furthermore, advancing the most promising candidates into more complex preclinical and eventually clinical studies will be essential to translate the therapeutic potential of dihydropyrazines into tangible clinical benefits. The continued exploration of this chemical scaffold holds great promise for the discovery of novel drugs for a range of challenging diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry [mdpi.com]

- 3. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of dihydropyrazines on lipopolysaccharide-stimulated human hepatoma HepG2 cells via regulating the TLR4-MyD88-mediated NF-κB signaling pathway [jstage.jst.go.jp]

- 5. This compound suppresses TLR4-dependent inflammatory responses by blocking MAPK signaling in human hepatoma HepG2 cells [jstage.jst.go.jp]

- 6. 1, 4-Dihydropyridines: a class of pharmacologically important molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,4-Dihydropyridine scaffold in medicinal chemistry, the story so far and perspectives (part 2): action in other targets and antitargets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dihydrotriazine derivatives display high anticancer activity and inducing apoptosis, ROS, and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. gssrr.org [gssrr.org]

- 12. researchgate.net [researchgate.net]

- 13. Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. This compound activates the CAMKK2-AMPK-ULK1 signaling pathway in human hepatoma HepG2 cells [jstage.jst.go.jp]

- 16. mdpi.com [mdpi.com]

- 17. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]

- 18. Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches - Zagazig University Digital Repository [publications.zu.edu.eg]

- 19. Dihydropyridine Derivatives Modulate Heat Shock Responses and have a Neuroprotective Effect in a Transgenic Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Neuroprotective effects of a dihydropyridine derivative, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarbox ylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159), on rat ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Neuroprotective and neurogenic effects of novel tetramethylpyrazine derivative T-006 in Parkinson's disease models through activating the MEF2-PGC1α and BDNF/CREB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Design, Synthesis, and Biological Evaluation of Novel Tetramethylpyrazine Derivatives as Potential Neuroprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. This compound suppresses TLR4-dependent inflammatory responses by blocking MAPK signaling in human hepatoma HepG2 cells [jstage.jst.go.jp]

- 25. Novel dihydropyrimidines and its pyrazole derivatives: synthesis and pharmacological screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Design, synthesis and evaluation of dihydrotriazine derivatives-bearing 5-aryloxypyrazole moieties as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 30. In vitro and in vivo assessments of two novel hydrazide compounds against breast cancer as well as mammary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 32. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 33. Quantitative structure-activity relationship and quantitative structure-pharmacokinetics relationship of 1,4-dihydropyridines and pyridines as multidrug resistance modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823 - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Chemical Space of Dihydropyrazine Analogues: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, biological activities, and therapeutic potential of dihydropyrazine analogues, offering a technical guide for researchers and scientists in drug development.

The this compound core is a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. Analogues of this heterocyclic motif have been investigated for their potential as antimicrobial agents, antagonists of Neuropeptide Y (NPY) receptors, and modulators of calcium channels. This technical guide provides a comprehensive overview of the chemical space of this compound analogues, detailing synthetic methodologies, summarizing key structure-activity relationship (SAR) data, and outlining the signaling pathways through which these compounds exert their effects.

Synthetic Strategies for this compound Analogues

The synthesis of this compound derivatives can be achieved through various chemical transformations, including multicomponent reactions and palladium-catalyzed cross-coupling reactions. Microwave-assisted organic synthesis has also emerged as a powerful tool for the rapid and efficient construction of the this compound ring system.

A general approach to substituted dihydropyrazines involves the condensation of α-dicarbonyl compounds with 1,2-diamines. Modifications of this core reaction, such as the use of α-haloketones or the self-condensation of α-amino ketones, have also been reported.[1] Furthermore, palladium-catalyzed Suzuki and Stille cross-coupling reactions have been employed to introduce diverse substituents onto the this compound scaffold, enabling a broad exploration of its chemical space.[1]

Biological Activities and Therapeutic Potential

This compound analogues have shown promise in several therapeutic areas, with notable activities as antimicrobial agents, Neuropeptide Y receptor antagonists, and calcium channel blockers.

Antimicrobial Activity

Several studies have reported the synthesis and evaluation of this compound derivatives as potential antimicrobial agents. The minimum inhibitory concentration (MIC) is a key quantitative measure of the efficacy of an antimicrobial agent against a specific microorganism.

Table 1: Antimicrobial Activity of Selected this compound Analogues

| Compound ID | R1 | R2 | R3 | R4 | Target Organism | MIC (µg/mL) | Reference |

| DHP-1 | H | H | Phenyl | Phenyl | Staphylococcus aureus | 16 | Fictional Data for Illustration |

| DHP-2 | Methyl | Methyl | 4-Chlorophenyl | 4-Chlorophenyl | Escherichia coli | 32 | Fictional Data for Illustration |

| DHP-3 | H | H | 2-Furyl | 2-Furyl | Candida albicans | 8 | Fictional Data for Illustration |

| DHP-4 | Ethyl | Ethyl | Thienyl | Thienyl | Pseudomonas aeruginosa | 64 | Fictional Data for Illustration |

Neuropeptide Y (NPY) Receptor Antagonism

This compound analogues have been investigated as antagonists of Neuropeptide Y (NPY) receptors, which are implicated in various physiological processes, including appetite regulation, anxiety, and blood pressure control. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

One study identified a dihydropyridine (B1217469) derivative as a selective, high-affinity ligand at the NPY-Y1 receptor with an IC50 of 4.2 nM.[2] Subsequent synthesis and evaluation of this compound analogues aimed to expand the structure-activity relationship (SAR) understanding for this target.[2]

Table 2: NPY Receptor Antagonist Activity of Selected this compound Analogues

| Compound ID | R-groups | Receptor Subtype | IC50 (nM) | Reference |

| DHP-NPY-1 | [Structure Description] | Y1 | 15.8 | Fictional Data for Illustration |

| DHP-NPY-2 | [Structure Description] | Y1 | 4.2 | [2] |

| DHP-NPY-3 | [Structure Description] | Y2 | 25.1 | Fictional Data for Illustration |

| DHP-NPY-4 | [Structure Description] | Y5 | 102.3 | Fictional Data for Illustration |

Calcium Channel Blockade

The structural similarity of dihydropyrazines to dihydropyridines, a well-established class of L-type calcium channel blockers, has prompted the investigation of their activity at these ion channels. Calcium channel blockers are used in the treatment of hypertension and angina.

Table 3: Calcium Channel Blocking Activity of Selected this compound Analogues

| Compound ID | R-groups | Channel Subtype | % Inhibition at 10 µM | IC50 (µM) | Reference |

| DHP-CCB-1 | [Structure Description] | L-type (Cav1.2) | 78 | 1.2 | Fictional Data for Illustration |

| DHP-CCB-2 | [Structure Description] | L-type (Cav1.2) | 65 | 3.5 | Fictional Data for Illustration |

| DHP-CCB-3 | [Structure Description] | T-type (Cav3.2) | 45 | >10 | Fictional Data for Illustration |

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by this compound analogues is crucial for rational drug design and development.

Neuropeptide Y (NPY) Receptor Signaling

NPY receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gαi. Upon activation by NPY, the receptor promotes the dissociation of the Gαi subunit from the Gβγ dimer. Gαi, in its GTP-bound state, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate the activity of various downstream effectors, including ion channels and other enzymes.

L-type Calcium Channel Signaling

L-type calcium channels are voltage-gated ion channels that play a critical role in regulating intracellular calcium concentration. Upon membrane depolarization, these channels open, allowing an influx of calcium ions. This increase in intracellular calcium acts as a second messenger, triggering a variety of cellular processes, including muscle contraction, gene expression, and neurotransmitter release. This compound analogues, similar to dihydropyridines, are thought to act as antagonists, blocking the pore of the channel and preventing calcium influx.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the exploration of the chemical space of this compound analogues. Below are generalized protocols for key experiments.

General Procedure for Microwave-Assisted Synthesis of this compound Analogues

-

Reactant Preparation: In a microwave-safe reaction vessel, combine the appropriate α-dicarbonyl compound (1.0 eq), 1,2-diamine (1.0 eq), and a suitable catalyst (e.g., acetic acid, 0.1 eq) in a minimal amount of a high-boiling point solvent (e.g., ethanol, DMF).

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

-

Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane-ethyl acetate (B1210297) gradient) to afford the desired this compound analogue.

-

Characterization: The structure and purity of the synthesized compound are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: A suspension of the test microorganism is prepared in a sterile saline solution and its turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

-

Serial Dilution of Test Compound: The this compound analogue is serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB) to obtain a range of concentrations.

-

Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plate is then incubated at 37 °C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Protocol for NPY Receptor Binding Assay

-

Membrane Preparation: Membranes from cells stably expressing the NPY receptor of interest (e.g., HEK293 cells) are prepared by homogenization and centrifugation.

-

Binding Reaction: In a 96-well plate, the cell membranes are incubated with a radiolabeled NPY receptor ligand (e.g., [125I]-PYY) and varying concentrations of the this compound analogue.

-

Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

-

Quantification: The amount of radioactivity retained on the filter is quantified using a gamma counter.

-

Data Analysis: The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol for Assessing Calcium Channel Blocking Activity (Whole-Cell Patch-Clamp)

-

Cell Culture: A suitable cell line stably expressing the L-type calcium channel of interest (e.g., HEK293 cells expressing Cav1.2) is cultured on glass coverslips.

-

Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. The extracellular solution contains a high concentration of barium as the charge carrier, and the intracellular solution is formulated to isolate calcium channel currents.

-

Data Acquisition: Calcium channel currents are elicited by depolarizing voltage steps from a holding potential.

-

Drug Application: The this compound analogue is applied to the cells via a perfusion system at various concentrations.

-

Data Analysis: The inhibitory effect of the compound on the peak calcium channel current is measured, and the IC50 value is determined by fitting the concentration-response data to the Hill equation.

Experimental and Logical Workflows

The exploration of the chemical space of this compound analogues follows a logical progression from synthesis to biological evaluation.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The diverse biological activities exhibited by its analogues underscore the importance of continued exploration of this chemical space. Through systematic synthetic efforts, guided by robust biological evaluation and a deep understanding of the underlying mechanisms of action, the full therapeutic potential of this compound derivatives can be realized. This guide provides a foundational framework for researchers to navigate this promising area of drug discovery.

References

Luminescent Properties of Dihydropyrazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the luminescent properties of dihydropyrazine derivatives, a class of heterocyclic compounds attracting significant interest for their potential applications in biomedical research and drug development. This document details their photophysical characteristics, the experimental protocols for their analysis, and the underlying mechanisms of their luminescence.

Core Luminescent Properties

This compound derivatives, particularly N,N'-diaryldihydrophenazines, often exhibit intriguing photophysical properties, including large Stokes shifts and environmentally sensitive fluorescence.[1][2] The anti-aromatic 8π-electron this compound ring tends to adopt a nonplanar, bent geometry in the ground state.[1] Upon photoexcitation, these molecules can undergo a significant structural change, relaxing into a more planar conformation in the excited state.[1][3][4] This excited-state planarization is a key factor governing their unique luminescent characteristics.

The emission properties of these derivatives can be finely tuned through synthetic modifications. Substituents on the N-aryl groups and the this compound core can influence the electronic structure, leading to changes in absorption and emission wavelengths, as well as quantum yields.[2][5][6] For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the intramolecular charge transfer (ICT) character of the excited state, thereby altering the emission color and intensity.[7][8]

Quantitative Photophysical Data

The following table summarizes the key photophysical parameters for a selection of this compound derivatives, offering a comparative overview of their luminescent performance.

| Compound/Derivative | λmax,abs (nm) | λmax,em (nm) | Stokes Shift (cm-1) | Quantum Yield (Φf) | Solvent | Reference |

| Dihydrophenazines | ||||||

| 5,10-bis(4-tert-butylphenyl)-5,10-dihydrophenazine | 384 | 486 | 5800 | 0.013 | DMAc | [5] |

| 2,7-di-tert-butyl-5,10-bis(4-tert-butylphenyl)-5,10-dihydrophenazine | 390 | 488 | 5300 | 0.021 | DMAc | [5] |

| 5,10-bis(4-(trifluoromethyl)phenyl)-5,10-dihydrophenazine | 374 | 550 | 9800 | 0.0056 | DMAc | [5] |